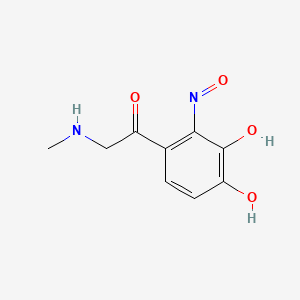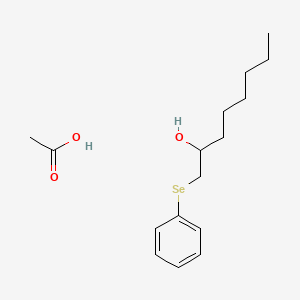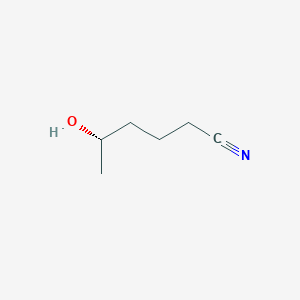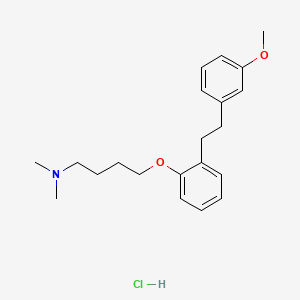
1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride is a chemical compound with a complex structure that includes a butanamine backbone, dimethyl groups, and a phenoxy group substituted with a methoxyphenyl ethyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methoxyphenyl ethyl bromide with a phenol derivative under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then reacted with N,N-dimethylbutanamine in the presence of a suitable catalyst to form the desired amine compound.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amine groups, converting them to primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and the methoxyphenyl ethyl chain play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-Butanamine, N,N-dimethyl-4-(2-(2-(4-methoxyphenyl)ethyl)phenoxy)-, hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.
1-Butanamine, N,N-dimethyl-4-(2-(2-(2-methoxyphenyl)ethyl)phenoxy)-, hydrochloride: Another isomer with a different position of the methoxy group.
Uniqueness: 1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable in research for developing targeted compounds with specific activities.
特性
CAS番号 |
72279-04-0 |
|---|---|
分子式 |
C21H30ClNO2 |
分子量 |
363.9 g/mol |
IUPAC名 |
4-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-N,N-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-22(2)15-6-7-16-24-21-12-5-4-10-19(21)14-13-18-9-8-11-20(17-18)23-3;/h4-5,8-12,17H,6-7,13-16H2,1-3H3;1H |
InChIキー |
BHRQEGVAVXALHL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCCOC1=CC=CC=C1CCC2=CC(=CC=C2)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


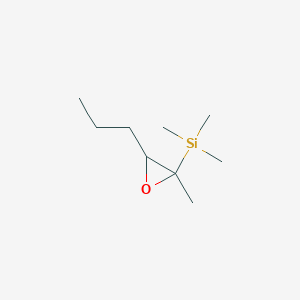
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)

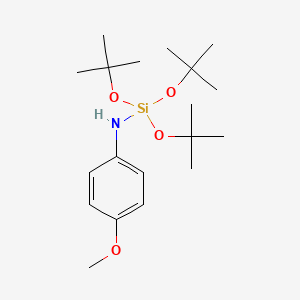
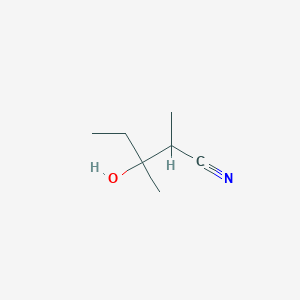

![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)



